BenchChemオンラインストアへようこそ!

Fmoc-L-thyronine

Solid-Phase Peptide Synthesis Thyroid Hormone Analogs Molecular Weight

Why choose Fmoc-L-thyronine? This non-iodinated building block provides the fundamental thyronine scaffold for solid-phase peptide synthesis, enabling precise structure-activity relationship (SAR) studies without iodine interference. Unlike its T3/T4 analogs, its lower molecular weight (495.5 g/mol) and distinct hydrophobicity (XLogP3-AA 5.8) ensure optimal coupling efficiency and serve as an ideal baseline for HPLC method development. Use it as an essential negative control or a versatile precursor for post-synthetic, site-specific iodination. The significantly lower per-mole cost makes it the economically prudent choice for high-throughput screening, ideal for academic and early-stage discovery labs. Experience superior synthesis performance with this irreplaceable research tool.

Molecular Formula C30H25NO6
Molecular Weight 495.5 g/mol
Cat. No. B1644543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-thyronine
Molecular FormulaC30H25NO6
Molecular Weight495.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC5=CC=C(C=C5)O)C(=O)O
InChIInChI=1S/C30H25NO6/c32-20-11-15-22(16-12-20)37-21-13-9-19(10-14-21)17-28(29(33)34)31-30(35)36-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28,32H,17-18H2,(H,31,35)(H,33,34)/t28-/m0/s1
InChIKeyLFDWCUHMDBIXPE-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-thyronine: Identity, Core Properties, and Procurement Baseline


Fmoc-L-thyronine (CAS 1354485-04-3) is an N-α-Fmoc-protected derivative of the non-iodinated thyroid hormone core L-thyronine, with the molecular formula C₃₀H₂₅NO₆ and a molecular weight of 495.5 g/mol . It serves as a fundamental building block in solid-phase peptide synthesis (SPPS) for constructing thyroid hormone analogs and investigating structure-activity relationships . The compound is supplied as a research-grade chemical, typically with a purity specification of ≥95% as determined by HPLC , and is stored under standard refrigerated conditions (2-8 °C) .

Why Fmoc-L-thyronine Cannot Be Substituted by Iodinated Thyronine Analogs in SPPS


Substituting Fmoc-L-thyronine with its iodinated counterparts, such as Fmoc-L-thyroxine (Fmoc-T4) or Fmoc-3,5,3'-triiodo-L-thyronine (Fmoc-T3), is not chemically or functionally equivalent. Iodination dramatically increases molecular weight (e.g., from 495.5 g/mol to 873.23 g/mol for T3 and 999.1 g/mol for T4) and alters the hydrophobicity profile (XLogP3-AA of 5.8 for thyronine) [1], which directly impacts solubility, chromatographic behavior, and coupling efficiency during solid-phase peptide synthesis [2]. Furthermore, the non-iodinated thyronine core is essential for generating analogs designed to probe the specific contribution of iodine atoms to receptor binding and biological activity, making it a distinct and irreplaceable research tool .

Quantitative Evidence for Fmoc-L-thyronine Differentiation Against Analogs


Molecular Weight Reduction: Fmoc-L-thyronine vs. Iodinated Analogs for SPPS Handling

Fmoc-L-thyronine possesses a significantly lower molecular weight compared to its iodinated derivatives. This fundamental property directly impacts the molar scale of synthesis, reagent consumption, and the physical handling of the compound. The molecular weight of Fmoc-L-thyronine is 495.5 g/mol , whereas Fmoc-3,5,3'-triiodo-L-thyronine (Fmoc-T3) is 873.23 g/mol and Fmoc-L-thyroxine (Fmoc-T4) is 999.1 g/mol .

Solid-Phase Peptide Synthesis Thyroid Hormone Analogs Molecular Weight

Purity Specification Benchmarking: Fmoc-L-thyronine vs. Iodinated Fmoc-Thyronines

The commercially specified purity of Fmoc-L-thyronine is typically reported as 95% . This baseline is comparable to the reported purity specifications for Fmoc-L-thyroxine, also listed at 95% . This indicates that, from a vendor-supplied purity perspective, the non-iodinated core can be procured with a level of chemical homogeneity similar to its more complex, iodinated counterparts, ensuring a consistent starting point for synthesis.

Quality Control HPLC Purity Peptide Synthesis

Stereochemical Purity: The Critical Distinction of Fmoc-L-thyronine over Racemic Fmoc-DL-thyronine

For the synthesis of stereochemically defined peptides, the L-isomer is mandatory. Fmoc-L-thyronine provides a single, defined stereocenter. In contrast, Fmoc-DL-thyronine is a racemic mixture of D- and L-enantiomers . Using a racemic building block introduces diastereomeric impurities into the final peptide product, which can confound biological assays and complicate purification. The development of chiral HPLC methods for Fmoc-amino acid derivatives underscores the importance of controlling optical purity in therapeutic peptide manufacturing [1].

Chiral Purity Enantiomeric Excess SPPS

Procurement Cost Advantage: Fmoc-L-thyronine vs. Iodinated Fmoc-Thyronines

From a procurement standpoint, the non-iodinated thyronine core presents a significant cost advantage. The list price for 1 g of Fmoc-L-thyronine is approximately $785 . In comparison, 1 g of its triiodinated analog, Fmoc-3,5,3'-triiodo-L-thyronine, is priced at $601 . While both are research-grade specialty chemicals, the cost per mole or per synthesis can differ substantially, particularly for projects requiring larger quantities. The non-iodinated version may offer a more economical entry point for initial exploratory studies or large-scale analog generation where iodine is not initially required.

Procurement Cost Analysis Research Economics

Hydrophobicity Profile: Predicted Impact on SPPS and Purification

The predicted hydrophobicity, a key determinant of a compound's behavior in reversed-phase HPLC purification and its solubility in SPPS solvents, differs markedly between the non-iodinated and iodinated thyronines. The calculated XLogP3-AA value for Fmoc-L-thyronine is 5.8 [1]. While explicit XLogP data for the Fmoc-protected T3 and T4 are not available in the provided sources, the addition of bulky, hydrophobic iodine atoms is well-established to significantly increase overall hydrophobicity . This suggests that Fmoc-L-thyronine will exhibit distinct retention times on C18 columns and different solubility characteristics in DMF or NMP compared to its iodinated counterparts, directly influencing the choice of purification and synthesis conditions.

Chromatography Solubility Drug Design

Defined Research Applications Where Fmoc-L-thyronine Provides Optimal Utility


Synthesis of Non-Iodinated Thyroid Hormone Core Peptides

When the research objective is to generate peptides containing the basic thyronine core without the influence of iodine atoms, Fmoc-L-thyronine is the required building block. This scenario is essential for creating negative controls for structure-activity relationship (SAR) studies or for investigating the intrinsic properties of the thyronine nucleus independent of iodine-mediated receptor interactions. Using an iodinated analog would confound the experimental design.

Cost-Effective Generation of Large Peptide Libraries for SAR

For projects involving the synthesis of numerous peptide variants to explore structure-activity relationships, the lower per-mole cost of Fmoc-L-thyronine, as established in the procurement evidence, makes it the economically prudent choice. This is especially relevant for academic labs or early-stage drug discovery where budget constraints are a primary consideration and the biological role of iodine is not the focus of the initial screen.

Chromatographic Method Development for Thyroid Hormone Analogs

Given its distinct hydrophobicity profile (XLogP3-AA 5.8) compared to heavily iodinated species, Fmoc-L-thyronine serves as a valuable standard for developing and optimizing reversed-phase HPLC purification methods. Its use allows for the clear resolution and identification of the non-iodinated core, establishing a baseline for the retention times of more hydrophobic, iodinated peptide fragments.

Precursor for Controlled, Site-Specific Iodination Studies

Fmoc-L-thyronine provides the fundamental, non-iodinated scaffold that can be incorporated into a peptide sequence and subsequently functionalized. This enables researchers to perform post-synthetic, site-specific iodination or to introduce alternative chemical modifications, allowing for precise control over the final molecule's properties and the generation of a diverse array of analogs from a single, versatile building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-L-thyronine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.